5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that features a nitro group and a tetrahydropyranyl substituent on an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the nitration of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of an indazole core.
4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Contains a bromine atom in addition to the nitro and tetrahydropyranyl groups.
Uniqueness
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-nitro-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMGDIFPKDLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569059 | |
Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150187-64-7 | |
Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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